

Application Notes: Formulating with Iodopropynyl Butylcarbamate (IPBC) for Optimal Preservation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iodopropynyl butylcarbamate*

Cat. No.: B7802712

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodopropynyl butylcarbamate (IPBC) is a highly effective, broad-spectrum preservative used globally in cosmetics, personal care products, and various industrial applications.^{[1][2][3]} It belongs to the carbamate family of biocides and is particularly potent against fungi, molds, and yeasts, while also providing bacterial control.^{[4][5][6]} Its efficacy at very low concentrations makes it a cost-effective choice for formulators.^[5]

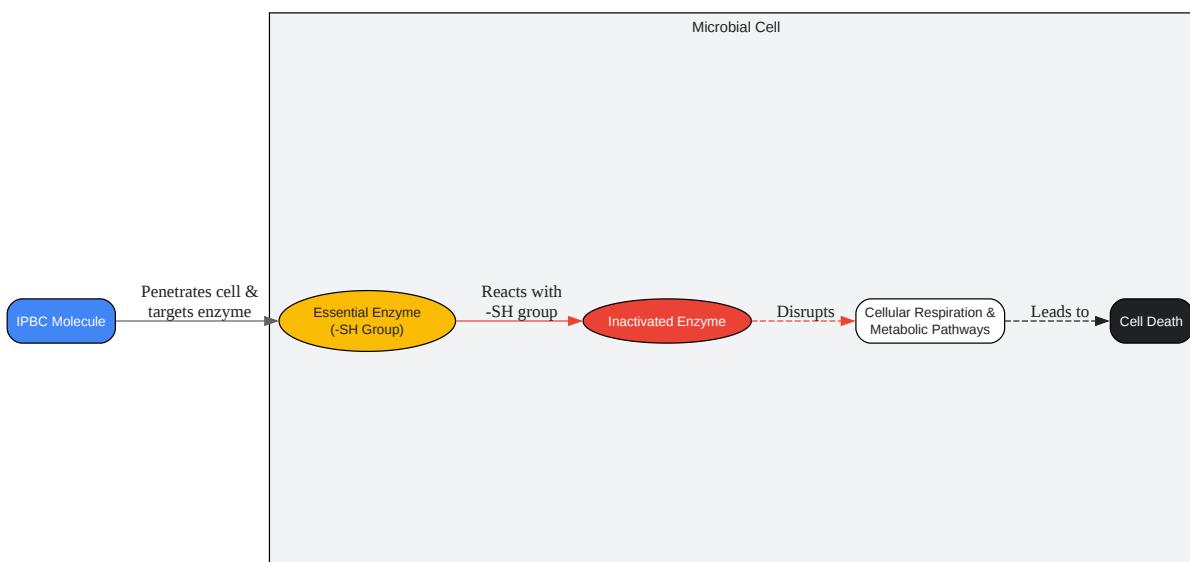
These application notes provide researchers, scientists, and drug development professionals with comprehensive data, formulation guidelines, and standardized protocols to ensure the optimal and safe use of IPBC as a preservative.

Physicochemical Properties and Handling

IPBC is a white to off-white crystalline powder.^{[1][5][7][8]} Understanding its physical and chemical properties is crucial for successful incorporation into formulations.

Table 1: Physicochemical Properties of **Iodopropynyl Butylcarbamate** (IPBC)

Property	Value	References
Chemical Name	3-Iodoprop-2-yn-1-yl butylcarbamate	[1]
CAS Number	55406-53-6	[1]
Molecular Formula	C ₈ H ₁₂ INO ₂	[1]
Molar Mass	281.09 g/mol	[1]
Appearance	White, crystalline powder	[1] [5] [7]
Melting Point	65 - 67 °C	[1] [9]
Water Solubility	156 mg/L (at 20°C)	[1] [10]
Organic Solubility	Soluble in ethanol, DMSO, and other organic solvents. [11] [12] Also soluble in oil-based systems. [5] [7]	
Log K _{ow} (Octanol/Water)	2.81	[13] [14] [15]
pH Stability	Stable in neutral and acidic conditions (pH 5-7). [10] [13] [15] Hydrolyzes at pH > 9. [13] [15] [16]	
Thermal Stability	Stable at room temperature. [10] Decomposition occurs at temperatures above 85-91°C. [9] [16]	


Handling Recommendations:

- Temperature: To maintain stability, IPBC should be incorporated into formulations during the cool-down phase, at temperatures below 85°C.[\[16\]](#)
- pH: Formulations should be maintained at a pH below 9 to prevent hydrolytic degradation.
[\[15\]](#)[\[16\]](#)

- Incompatibilities: Avoid use with strong oxidizing agents.^[8] IPBC is unstable on contact with copper and zinc acetate.^[10]

Mechanism of Antimicrobial Action

IPBC's primary mechanism of action involves the disruption of essential metabolic processes within microbial cells.^[4] The iodopropynyl group, the active part of the molecule, penetrates the microbial cell and reacts with sulfhydryl (-SH) groups present in critical enzymes and proteins.^[4] This interaction leads to enzyme inhibition, which disrupts cellular respiration and other vital pathways, ultimately causing cell death.^[4]

[Click to download full resolution via product page](#)

Caption: Mechanism of IPBC antimicrobial activity.

Formulation Guidelines for Optimal Preservation Antimicrobial Efficacy

IPBC is effective against a wide range of microorganisms at low concentrations.

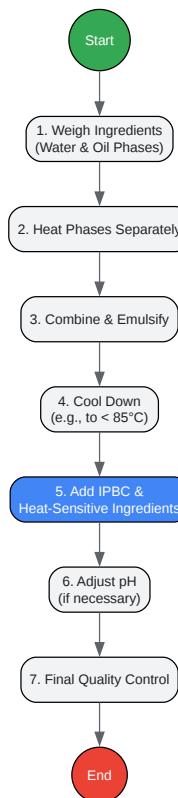
Table 2: Minimum Inhibitory Concentrations (MIC) & Effective Use Levels of IPBC

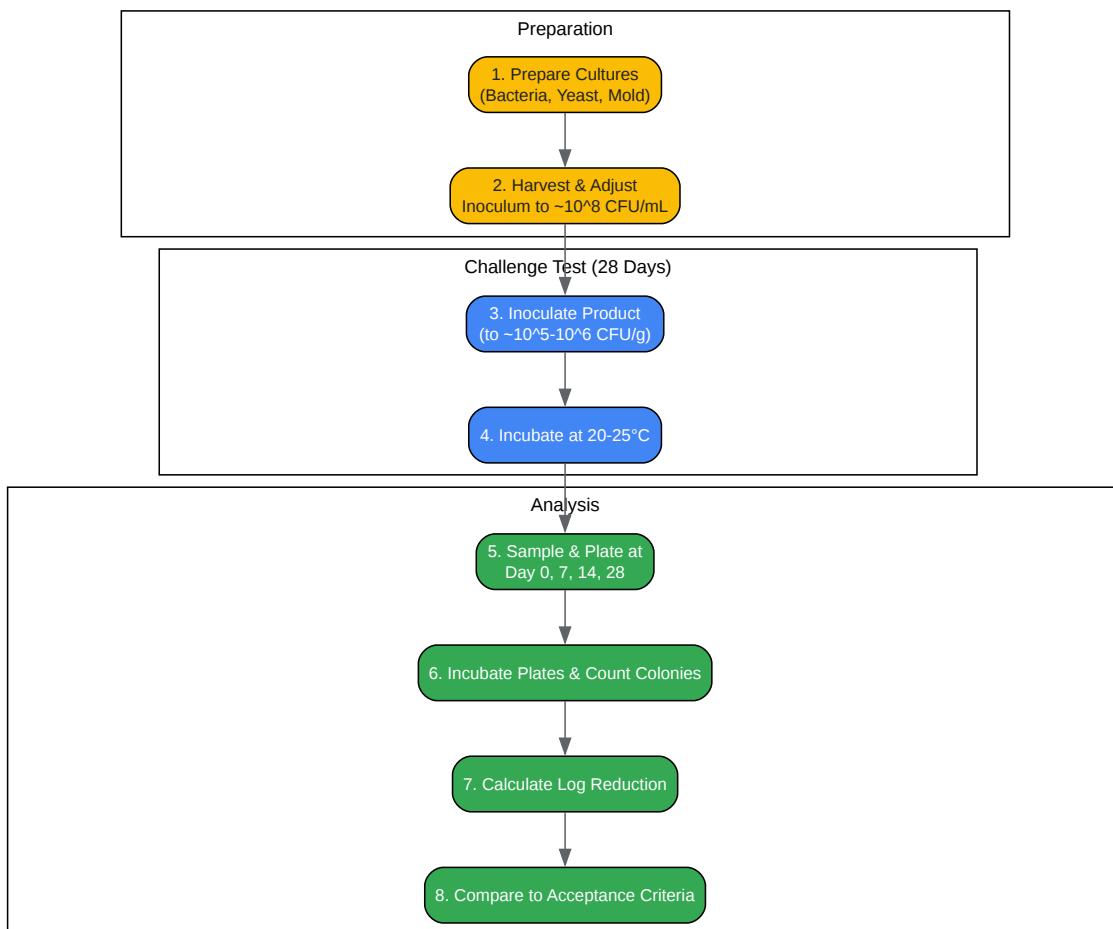
Microorganism Type	Species	Effective Concentration (ppm)	References
Mold	Aspergillus niger	0.6 ppm	[1] [5]
Bacteria	Bacillus subtilis	250 - 1000 ppm	[1] [5]
Escherichia coli	250 - 1000 ppm	[1] [5]	
Klebsiella pneumoniae	250 - 1000 ppm	[1] [5]	
Pseudomonas aeruginosa	250 - 1000 ppm	[1] [5]	
Staphylococcus aureus	50 - 1000 ppm	[1] [5] [17]	
Vibrio parahaemolyticus	50 ppm (Bactericidal)	[17]	

Recommended Use Levels & Regulatory Limits

Use levels must comply with regional regulations. Manufacturers should always use the lowest concentration that provides effective preservation.[\[18\]](#)

Table 3: Regulatory Maximum Use Concentrations for IPBC in Cosmetics


Region/Authority	Product Type	Max Concentration (%)	Max Concentration (ppm)	References
USA (CIR)	All cosmetic products (non-aerosol)	0.1%	1000	[5] [19]
European Union	Rinse-off products	0.02%	200	[5] [19] [20]
Leave-on products	0.01%	100		[5] [19] [20]
Deodorants / Antiperspirants	0.0075%	75		[5] [19] [20]


Critical Restrictions:

- Aerosols: Due to acute inhalation toxicity, IPBC must NOT be used in products that can be aerosolized or inhaled.[\[5\]](#)[\[19\]](#)[\[21\]](#)[\[22\]](#)
- EU Specific: Not permitted in oral hygiene, lip care, body lotions/creams (due to large surface area application), and products for children under 3 years old (with exceptions for some rinse-off products like shampoo).[\[19\]](#)[\[22\]](#)

General Formulation Workflow

To ensure the stability and efficacy of IPBC, it should be added during the post-emulsification or cool-down phase of the manufacturing process.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Iodopropynyl butylcarbamate - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]

- 3. IPBC (IODOPROPYL BUTYL CARBAMATE) - Ataman Kimya [atamanchemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. IODOPROPYNYL BUTYLCARBAMATE (IPBC) - Ataman Kimya [atamanchemicals.com]
- 6. swiftcraftymonkey.blog [swiftcraftymonkey.blog]
- 7. specialchem.com [specialchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. innospk.com [innospk.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. cir-safety.org [cir-safety.org]
- 15. ccme.ca [ccme.ca]
- 16. researchgate.net [researchgate.net]
- 17. Antibacterial and antibiofilm activities of iodinated hydrocarbons against *Vibrio parahaemolyticus* and *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cosmileeurope.eu [cosmileeurope.eu]
- 19. cosmeticsinfo.org [cosmeticsinfo.org]
- 20. annmariegianni.com [annmariegianni.com]
- 21. ewg.org [ewg.org]
- 22. dermnetnz.org [dermnetnz.org]
- To cite this document: BenchChem. [Application Notes: Formulating with Iodopropynyl Butylcarbamate (IPBC) for Optimal Preservation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7802712#formulating-with-iodopropynyl-butylcarbamate-for-optimal-preservation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com